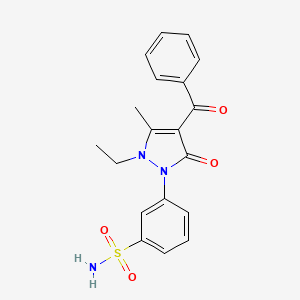
Suc-Ala-Ala-Pro-Trp-pNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Pro-Trp-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient peptide bond formation. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Suc-Ala-Ala-Pro-Trp-pNA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its yellow color under alkaline conditions .
Common Reagents and Conditions
Hydrolysis: Enzymes like elastase, chymotrypsin, and other serine proteases are commonly used to catalyze the hydrolysis of this compound.
Oxidation and Reduction: While not commonly studied for this compound, standard oxidizing and reducing agents can be used to modify the peptide under specific conditions.
Major Products
The primary product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Wissenschaftliche Forschungsanwendungen
Suc-Ala-Ala-Pro-Trp-pNA is widely used in various fields of scientific research:
Biochemistry: It serves as a substrate for studying the activity and kinetics of proteolytic enzymes like elastase and chymotrypsin.
Pharmaceutical Research: It is employed in drug discovery to screen for inhibitors of proteolytic enzymes, which can be potential therapeutic agents.
Industrial Applications: This compound is used in quality control processes to ensure the activity of enzyme preparations used in various industrial applications.
Wirkmechanismus
The mechanism of action of Suc-Ala-Ala-Pro-Trp-pNA involves its hydrolysis by proteolytic enzymes. The enzyme binds to the peptide substrate, positioning the scissile bond for nucleophilic attack by a serine residue in the enzyme’s active site. This results in the cleavage of the peptide bond and release of p-nitroaniline . The molecular targets are the peptide bonds within the substrate, and the pathways involved include the catalytic mechanisms of serine proteases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Suc-Ala-Pro-pNA: Another peptide substrate used for detecting prolyl endopeptidase activity.
Suc-Ala-Ala-Pro-Phe-pNA: Used as a substrate for chymotrypsin and other serine proteases.
Uniqueness
Suc-Ala-Ala-Pro-Trp-pNA is unique due to its specific sequence, which makes it an effective substrate for elastase. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C32H37N7O9 |
|---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H37N7O9/c1-18(34-27(40)13-14-28(41)42)29(43)35-19(2)32(46)38-15-5-8-26(38)31(45)37-25(16-20-17-33-24-7-4-3-6-23(20)24)30(44)36-21-9-11-22(12-10-21)39(47)48/h3-4,6-7,9-12,17-19,25-26,33H,5,8,13-16H2,1-2H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t18-,19-,25-,26-/m0/s1 |
InChI-Schlüssel |
MQGGZLCZOZZLTR-KBFVSZBXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







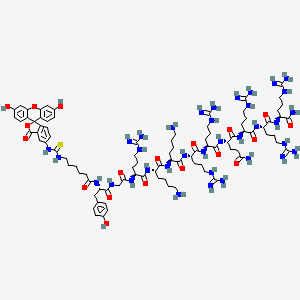
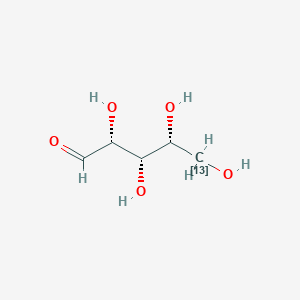

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12403740.png)
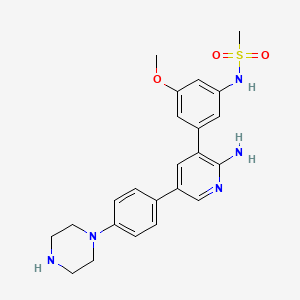
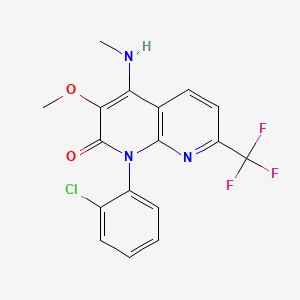
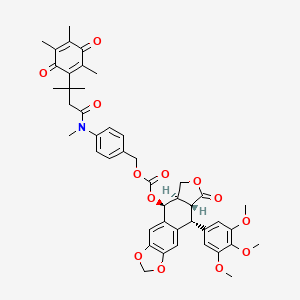
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12403758.png)
